molecular formula C6H12FNO B2405885 Rel-(3R,4R)-4-fluoro-3-methoxypiperidine CAS No. 1903835-00-6

Rel-(3R,4R)-4-fluoro-3-methoxypiperidine

Cat. No. B2405885
M. Wt: 133.166
InChI Key: WCURJGXXCIBMBM-PHDIDXHHSA-N
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Description

Molecular Structure Analysis

The molecular weight of Rel-(3R,4R)-4-fluoro-3-methoxypiperidine is 133.166. The InChI code is 1S/C4H9FN2.2ClH/c5-3-1-7-2-4(3)6;;/h3-4,7H,1-2,6H2;2*1H/t3-,4-;;/m1…/s1 .


Physical And Chemical Properties Analysis

Rel-(3R,4R)-4-Fluoro-3-Methoxypiperidine has a molecular weight of 133.166. The storage temperature is recommended to be at room temperature . It is a solid in physical form .

Scientific Research Applications

Synthesis and Intermediates

  • Rel-(3R,4R)-4-fluoro-3-methoxypiperidine and its analogs are key intermediates in the synthesis of various pharmaceutical compounds. For instance, (3S,4R)-4-benzylamino-3-methoxypiperidine, an analog, is used in the chiral synthesis of the drug Cisapride (Shirode et al., 2008).

Chemical Reactions and Properties

  • Studies on compounds like 4-fluoro-3-methoxypiperidine explore their behavior in chemical reactions, such as oxidative coupling, which is significant for the development of biaryl compounds and pharmaceutical intermediates (Planchenault et al., 1995).
  • The reactivity of methoxy- and fluoro-pyridines, which share structural similarities with 4-fluoro-3-methoxypiperidine, has been extensively studied to understand regioselectivity in chemical reactions (Hedidi et al., 2016).

Pharmaceutical Development

  • Rel-(3R,4R)-4-fluoro-3-methoxypiperidine and related compounds are utilized in the development of various pharmaceuticals. For example, their structural derivatives are integral in synthesizing cholesterol absorption inhibitors (Rosenblum et al., 1998).

Structural Analysis Techniques

  • The solution structures of compounds like (3R,4S)- and (3S,4R)-4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine, intermediates in synthesizing pharmaceuticals like paroxetine and femoxetine, have been analyzed using techniques like Vibrational Circular Dichroism (VCD) spectroscopy. This research aids in the structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).

Synthesis of Related Compounds

  • The synthesis of non-phenolic bisbenzocyclooctadiene lignan lactones and aporphinic alkaloids using oxidative coupling methods in fluoro acid medium has been explored, highlighting the chemical versatility of compounds related to 4-fluoro-3-methoxypiperidine (Planchenault et al., 1993).

Kinase Inhibition for Therapeutic Applications

  • Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to 4-fluoro-3-methoxypiperidine, have been identified as potent and selective Met kinase inhibitors. This research is pivotal for developing cancer therapeutics (Schroeder et al., 2009).

Antitumor Agent Development

  • Investigations into the structure-activity relationships of 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which are structurally related to 4-fluoro-3-methoxypiperidine, have led to the identification of potential antitumor agents (Tsuzuki et al., 2004).

Cytotoxic Activity Studies

  • Compounds like rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one, related to 4-fluoro-3-methoxypiperidine, have been isolated and studied for their cytotoxic activity, contributing to the development of anticancer drugs (Zhu et al., 2001).

Safety And Hazards

The safety information available indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261 .

properties

IUPAC Name

(3R,4R)-4-fluoro-3-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCURJGXXCIBMBM-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CNCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rel-(3R,4R)-4-fluoro-3-methoxypiperidine

CAS RN

1903835-00-6
Record name rac-(3R,4R)-4-fluoro-3-methoxypiperidine
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